molecular formula C10H8BrNO2 B062871 methyl 4-bromo-1H-indole-2-carboxylate CAS No. 167479-13-2

methyl 4-bromo-1H-indole-2-carboxylate

Cat. No.: B062871
CAS No.: 167479-13-2
M. Wt: 254.08 g/mol
InChI Key: DTPOJMDJBBGYFK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1H-indole-2-carboxylate typically involves the bromination of indole derivatives. One common method is the Bartoli indole synthesis, which starts with the reaction of nitrobenzene derivatives with Grignard reagents to form bromo-indole compounds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Methyl 4-bromo-1H-indole-2-carboxylate has been studied for its potential biological activities. Research indicates that derivatives of this compound may exhibit antiviral and anticancer properties. For instance, structural modifications of the indole core have been explored to enhance binding affinity to biological targets such as enzymes involved in cancer progression and viral replication .

2. Synthesis of Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced with other functional groups, allowing for the creation of diverse derivatives.
  • Coupling Reactions : this compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds that are important in drug design .

Case Study 1: Inhibitory Activity Against IDO1 and TDO

A study published in the European Journal of Medicinal Chemistry investigated the structure-activity relationships (SAR) of indole derivatives, including this compound. The research identified that specific modifications at the 2-position of the indole ring significantly influenced inhibitory activity against indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). Compounds derived from this compound demonstrated varying degrees of potency, with some exhibiting IC50 values as low as 2.72 µM against IDO1 .

Case Study 2: Synthesis of Dual Inhibitors

Another research effort focused on synthesizing dual inhibitors targeting both IDO1 and TDO using this compound as a precursor. The study utilized a combination of palladium-catalyzed reactions and traditional organic synthesis techniques to create novel compounds that showed improved potency compared to existing inhibitors. The results highlighted the versatility of this compound in developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • N-arylsulfonyl-3-acetylindole

Uniqueness

Methyl 4-bromo-1H-indole-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic applications and research studies .

Biological Activity

Methyl 4-bromo-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are significant due to their presence in various natural products and pharmaceuticals. They exhibit a range of biological activities such as:

  • Antiviral : Effective against viruses like HIV.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation in various models.
  • Antimicrobial : Activity against bacteria and fungi.

Target Interactions

This compound interacts with multiple biological targets, which contributes to its versatility in therapeutic applications. Notably, it can bind with high affinity to various receptors involved in critical biochemical pathways.

Biochemical Pathways

The compound influences several pathways, including:

  • HIV-1 Integrase Inhibition : It has been shown to inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme in the viral life cycle. The binding conformation analysis indicates that the indole core and carboxyl group chelate Mg²⁺ ions within the integrase's active site, enhancing its inhibitory effect .
  • Cell Signaling Pathways : Indole derivatives modulate signaling pathways related to inflammation and cancer progression, which can lead to therapeutic benefits in these areas.

Case Studies and Experimental Data

Research has demonstrated the efficacy of this compound in various contexts:

  • Antiviral Activity :
    • A study reported that derivatives of indole-2-carboxylic acid exhibited significant inhibitory effects on HIV integrase with IC₅₀ values ranging from 0.13 μM to 47.44 μM . this compound's structural analogs have shown similar potential in inhibiting viral replication.
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects against several human cancer cell lines. For instance, related indole derivatives have demonstrated significant cytotoxicity with IC₅₀ values indicating effective concentrations for anti-cancer activity .
  • Anti-inflammatory Effects :
    • Research suggests that indole derivatives can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .

Comparative Analysis of Biological Activity

The following table summarizes the IC₅₀ values of various indole derivatives related to their biological activities:

CompoundBiological ActivityIC₅₀ (μM)
This compoundHIV Integrase InhibitionTBD
Indole derivative 3HIV Integrase Inhibition12.41
Indole derivative 20aHIV Integrase Inhibition0.13
Indole derivative (anticancer)CytotoxicityTBD

Properties

IUPAC Name

methyl 4-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPOJMDJBBGYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405799
Record name methyl 4-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167479-13-2
Record name methyl 4-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 116 g (0.41 mol) of methyl 2-azido-3-(2-bromophenyl)prop-2-enoate in 1.5 l of toluene is added dropwise over 4 h, with mechanical stirring, to a solution of 2 l of toluene heated to reflux and reflux is maintained for an additional 1 h. The solvent is evaporated under reduced pressure and the residue is taken up in 2 l of cyclohexane. The precipitate is collected by filtration, washed with toluene and dried under reduced pressure 37.85 g (149 mmol) of product are isolated. The mother liquors are concentrated under reduced pressure and the residue is purified by chromatography on a column of silica gel. 12.2 g (48 mmol) of additional product are isolated.
Name
methyl 2-azido-3-(2-bromophenyl)prop-2-enoate
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
37.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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